molecular formula C14H19Cl2N3O2 B2880826 2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2411226-31-6

2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2880826
CAS No.: 2411226-31-6
M. Wt: 332.23
InChI Key: UPSDIQSDXHYOJD-UHFFFAOYSA-N
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Description

2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one is a complex organic compound that features a diazepane ring, a pyrrole ring, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepane and pyrrole derivatives, such as:

Uniqueness

2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one is unique due to its combination of structural features, including the diazepane and pyrrole rings, and multiple chlorine atoms. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O2/c1-10(15)13(20)18-4-3-5-19(7-6-18)14(21)12-8-11(16)9-17(12)2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSDIQSDXHYOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C(=O)C2=CC(=CN2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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